Levocetirizine hydrochloride
Description
Contextualization as the R-Enantiomer of Cetirizine (B192768) Dihydrochloride (B599025)
Levocetirizine (B1674955) is the R-enantiomer of the racemic compound cetirizine dihydrochloride. portico.orggeneesmiddeleninformatiebank.nl In chemistry, enantiomers are pairs of molecules that are non-superimposable mirror images of each other. While they often share the same chemical formula and physical properties, their three-dimensional arrangement differs, which can lead to significant variations in their pharmacological activity.
Cetirizine itself is a racemic mixture, meaning it contains equal amounts of both its R- and S-enantiomers. geneesmiddeleninformatiebank.nlepa.gov Levocetirizine is the isolated, pharmacologically active isomer, also referred to as the eutomer. portico.org The other enantiomer, (S)-cetirizine, is considered less active. portico.orgchiralpedia.com The development of levocetirizine represents a "chiral switch," a strategy in drug development where a single, more effective enantiomer of a previously marketed racemic drug is introduced. chiralpedia.comwikipedia.org
The synthesis of levocetirizine often starts from an enantiomerically pure precursor, 1-[(4-chlorophenyl)phenylmethyl]piperazine, to ensure the final product is the desired R-enantiomer. allfordrugs.comgoogle.com This stereospecific synthesis is crucial for its targeted therapeutic action. Research confirms that levocetirizine is stable in the body and does not readily convert to its S-enantiomer, a process known as chiral inversion. portico.org
Role as a Selective Histamine (B1213489) H1 Receptor Antagonist in Contemporary Research
Levocetirizine functions as a potent and selective antagonist of the peripheral histamine H1 receptors. nih.govmedchemexpress.com Histamine is a key mediator in allergic reactions, and by blocking its action at H1 receptors, levocetirizine alleviates allergy symptoms. allfordrugs.com It is classified as a second-generation antihistamine, which is characterized by a lower likelihood of causing sedation compared to first-generation antihistamines due to limited penetration of the central nervous system. epa.govwikipedia.org
Research has demonstrated that levocetirizine exhibits a high affinity for human H1 receptors. portico.orgnih.gov Binding studies have revealed that its affinity is approximately two-fold higher than that of its parent compound, cetirizine, and significantly higher—about 30-fold—than its S-enantiomer, dextrocetirizine. portico.orgresearchgate.net This enhanced binding affinity is a key aspect of its pharmacological profile.
The mechanism of its potent activity is linked to its interaction with specific amino acid residues within the H1 receptor. The carboxylic group of levocetirizine is thought to interact strongly with the Lys191 residue of the human H1 receptor. portico.orgnih.gov This interaction contributes to a slower dissociation rate from the receptor, meaning it remains bound for a longer duration, which may contribute to its sustained antihistaminic effect. nih.govnih.gov
Studies comparing the thermodynamic binding forces have shown that while the binding of (S)-cetirizine is predominantly driven by enthalpy, the binding of levocetirizine involves both enthalpy and entropy, suggesting a contribution from hydrophobic interactions in addition to electrostatic forces. nih.gov This differential binding helps to explain the higher affinity and potency of levocetirizine at the molecular level.
Research Findings on Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Dissociation Half-time (min) | Reference |
| Levocetirizine | Human H1 | 3 | 142 | nih.gov |
| (S)-cetirizine | Human H1 | 100 | 6 | nih.gov |
| Cetirizine | Human H1 | 6 | - | nih.gov |
Ki (inhibition constant) is a measure of affinity; a lower Ki indicates higher affinity.
Physicochemical Properties of Levocetirizine Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C21H25ClN2O3 · 2HCl | sigmaaldrich.com |
| Molecular Weight | 461.81 g/mol | sigmaaldrich.com |
| Appearance | Powder | sigmaaldrich.com |
| Solubility in Water | ≥23 mg/mL | sigmaaldrich.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
823178-28-5 |
|---|---|
Molecular Formula |
C21H26Cl2N2O3 |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;hydrochloride |
InChI |
InChI=1S/C21H25ClN2O3.ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);1H/t21-;/m1./s1 |
InChI Key |
CUSPGNDCPOVPBA-ZMBIFBSDSA-N |
Isomeric SMILES |
C1CN(CCN1CCOCC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control of Levocetirizine Hydrochloride
Advanced Synthetic Routes for Levocetirizine (B1674955) Hydrochloride
The industrial production of Levocetirizine has evolved from classical resolution of racemic mixtures to more sophisticated and efficient synthetic pathways. These advanced routes aim to maximize yield, ensure high optical purity, and operate under environmentally benign conditions. nih.gov
One prominent strategy involves starting the synthesis from an already resolved chiral intermediate, primarily (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine. nih.gov A common pathway then involves the condensation of this chiral piperazine (B1678402) derivative with a suitable 2-ethoxyacetic acid derivative, such as 2-chloroethoxy acetamide (B32628) or methyl (2-chloroethoxy)-acetate, followed by hydrolysis to yield Levocetirizine. nih.govnih.gov For instance, reacting the chiral piperazine intermediate with 2-chloroethoxy acetamide in the presence of potassium carbonate and toluene, followed by hydrolysis with sodium hydroxide, is a documented method. nih.gov
Another advanced approach focuses on the catalytic oxidation of L-hydroxyzine. This method utilizes a Pd-M/C catalyst (where M can be Co, Pb, or Bi) in a solvent like acetone (B3395972) or tetrahydrofuran. google.comgoogle.com This process is noted for achieving high conversion rates of the substrate and high selectivity for the target product, Levocetirizine, presenting a more environmentally friendly alternative. google.com
Efforts to shorten the synthetic route and improve efficiency have led to methods starting from (R)-4-chlorodiphenyl methylamine (B109427) and tris(2-chloroethyl)amine. These initial materials undergo a cyclization reaction, followed by condensation and hydrolysis to produce Levocetirizine with reported high yields (up to 47%) and purity (99.7%). nih.gov These processes are designed to be more cost-effective and suitable for large-scale production by avoiding late-stage resolution steps that can be inefficient. researchgate.net
A summary of various synthetic precursors and key reaction steps is provided below.
| Starting Material(s) | Key Steps | Result | Reference |
| (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine & 2-chloroethoxy acetamide | Condensation, Hydrolysis | Levocetirizine | nih.gov |
| L-hydroxyzine | Catalytic Oxidation (Pd-M/C catalyst) | Levocetirizine | google.comgoogle.com |
| (R)-4-chlorodiphenyl methylamine & tris(2-chloroethyl)amine | Cyclization, Condensation, Hydrolysis | Levocetirizine | nih.gov |
| Racemic 1-[(4-chlorophenyl) phenylmethyl] piperazine | Resolution, Protection, Deprotection, Condensation, Hydrolysis | Levocetirizine | pillbuys.comnih.gov |
Chiral Resolution Techniques for Enantiomeric Purity Assessment
Achieving and verifying the high enantiomeric purity of Levocetirizine is critical. The pharmacological activity resides in the (R)-enantiomer, while the (S)-enantiomer is considered less active and may contribute to side effects. researchgate.net Therefore, robust analytical methods for chiral separation are essential. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the predominant techniques used for this purpose. researchgate.net
In HPLC, the use of Chiral Stationary Phases (CSPs) is a common strategy. Polysaccharide-based columns, such as Chiralpak AD and Chiralcel OD-R, have been successfully employed for the direct separation of cetirizine (B192768) enantiomers. researchgate.netpatsnap.com For example, using a Chiralpak AD column, a USP resolution of 8.54 has been achieved for a cetirizine amide derivative, demonstrating the efficiency of this approach for preparative separations. researchgate.netbrieflands.com Another effective CSP is based on immobilized human serum albumin (HSA), which has shown good chiral separation with an enantioselectivity factor (α) of 1.43 and a resolution (Rs) of 1.82. mdpi.com
Capillary electrophoresis offers an alternative with high separation efficiency. Methods using chiral selectors in the background electrolyte have been developed. For instance, maltodextrin (B1146171) has been used as a chiral selector, achieving baseline separation of cetirizine enantiomers. Similarly, sulfated-β-cyclodextrin is another effective chiral selector in CE for this separation. mdpi.com
The table below summarizes key performance parameters for different chiral separation techniques.
| Technique | Chiral Stationary Phase / Selector | Enantioselectivity (α) | Resolution (Rs) | Reference |
| HPLC | Chiralpak AD (for amide derivative) | 2.76 | 8.54 | researchgate.netbrieflands.com |
| HPLC | Immobilized Human Serum Albumin (HSA) | 1.43 | 1.82 | mdpi.com |
| HPLC | Chiralcel OD-R | 1.29 | 1.66 | patsnap.com |
| CE | Maltodextrin | - | - | |
| CE | Sulfated-β-cyclodextrin | - | - | mdpi.com |
Chiral Ionic Liquids (CILs) have emerged as a novel class of resolving agents and solvents in chiral separations, offering benefits such as high efficiency and recyclability. A patented method describes the use of CILs for the resolution of the key chiral intermediate, racemic 1-[(4-chlorophenyl)benzyl]piperazine. researchgate.net
In this process, the racemic piperazine intermediate is reacted with a chiral ionic liquid, which acts as both the solvent and the resolving agent. The CILs are typically derived from natural chiral sources like tartaric acid or mandelic acid. researchgate.net The reaction is carried out at a controlled temperature (e.g., 50-60°C) for several hours. Following the reaction, the diastereomeric salts formed are separated. The desired enantiomer is then recovered by adjusting the pH and extracting with an organic solvent like toluene. researchgate.net This method has been reported to produce the levorotatory intermediate with a yield of over 34% and an optical purity of not less than 99.0%. The ionic liquid can be recovered and reused, making the process economical and environmentally friendly.
To circumvent the need for classical resolution of racemates, which is often inefficient, stereoselective synthesis has become a major focus of research. These methods aim to create the desired stereocenter with high fidelity from the outset.
One approach involves the enantioselective addition of organoboronates to acyl imines, catalyzed by chiral biphenols. A formal synthesis of Levocetirizine was achieved using this methodology, where a key diaryl amide intermediate was produced with a 98% isolated yield and a 98:2 enantiomeric ratio (er). The chiral biphenol catalyst activates the acyl imine towards nucleophilic attack and controls the facial selectivity of the addition.
Another strategy is the enantioselective intramolecular α-arylation of N'-aryl-N-benzyl-N-isopropyl ureas. This reaction uses a chiral lithium amide base to generate a benzyllithium (B8763671) species that undergoes a stereospecific intramolecular substitution, creating a precursor to Levocetirizine with an enantiomeric excess (ee) of up to >99%.
Asymmetric reduction has also been explored. One method uses a chiral borane (B79455) reagent to catalyze the asymmetric reduction of 4-chlorobenzophenone, yielding a chiral alcohol precursor with 99% yield and 98% ee. google.comgoogle.com This chiral alcohol is then converted to Levocetirizine through several subsequent steps. google.com These stereoselective routes represent a more elegant and efficient way to access enantiomerically pure Levocetirizine hydrochloride.
Advanced Analytical Characterization and Quantification of Levocetirizine Hydrochloride
Chromatographic Methodologies
Chromatography is a cornerstone for the separation, identification, and quantification of Levocetirizine (B1674955) hydrochloride and its related substances. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are powerful techniques that offer high resolution and sensitivity for the analysis of this compound.
HPLC is a versatile and widely used technique for the analysis of Levocetirizine hydrochloride. Its various modes, including reversed-phase and chiral chromatography, allow for comprehensive characterization of the drug substance and its formulations.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for the routine quality control and quantitative analysis of this compound. These methods are developed and validated according to International Conference on Harmonisation (ICH) guidelines to ensure they are specific, accurate, precise, linear, and robust. ijper.orgijrpc.com
The principle of RP-HPLC involves a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. The separation of Levocetirizine is achieved by optimizing the mobile phase composition, which often consists of a mixture of an aqueous buffer (like phosphate (B84403) or perchlorate) and an organic modifier such as acetonitrile (B52724) or methanol. jpbs.injapsonline.com The pH of the buffer is a critical parameter that influences the retention time and peak shape of the analyte. Detection is commonly performed using a UV detector, typically at a wavelength of 230 nm, where this compound exhibits significant absorbance. ijrpc.comjapsonline.comresearchgate.net
Validation studies confirm the method's suitability for its intended purpose. Linearity is established over a specific concentration range, with correlation coefficients (r²) consistently close to 0.999, indicating a strong linear relationship between concentration and detector response. ijrpc.comjpbs.in Accuracy is demonstrated through recovery studies, with results typically falling within 98-102%. ijrpc.comjpbs.in Precision, including repeatability and intermediate precision, is assessed by calculating the relative standard deviation (%RSD), which is generally required to be less than 2.0%. ijrpc.comjapsonline.com
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range | Reference |
|---|---|---|---|---|---|
| Waters Symmetry C8 (250 x 4.6 mm, 5µ) | Solvent Mixture I:Solvent Mixture II (60:40 v/v) | 1.0 | 230 | 12-75 ppm | ijrpc.com |
| Hypersil BDS C18 (250 x 4.6 mm, 5µ) | Phosphate buffer (pH 7.0):Acetonitrile (40:60 v/v) | 1.0 | 230 | 12.56–37.68 µg/mL | jpbs.in |
| XTerra symmetry C18 (150 x 4.6 mm, 3.5µ) | Phosphate buffer (pH 3.0):Acetonitrile (35:65 v/v) | 0.7 | 230 | Not Specified | japsonline.com |
| Kinetex biphenyl (B1667301) (250 x 4.6 mm, 5µ) | Sodium perchlorate (B79767) buffer and Acetonitrile (Gradient) | 1.5 | 230 | Not Specified | ijper.org |
Levocetirizine is the active (R)-enantiomer of cetirizine (B192768). japsonline.comtsijournals.com The presence of its corresponding (S)-enantiomer, Dextrocetirizine, is considered an impurity. Therefore, it is a regulatory requirement to control the enantiomeric purity of this compound. Chiral HPLC methods are specifically developed to separate and quantify these enantiomers, ensuring the drug's stereospecificity. tsijournals.comnih.gov
These methods typically employ a chiral stationary phase (CSP), which can interact differently with the two enantiomers, leading to their separation. tsijournals.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used. nih.gov The mobile phase in chiral separations often consists of a mixture of a nonpolar solvent like n-hexane and an alcohol such as 2-propanol or ethanol (B145695), sometimes with an acidic modifier like trifluoroacetic acid. tsijournals.com Reversed-phase chiral methods have also been developed, using columns like the Ultron ES-OVM with an aqueous buffer and acetonitrile. tsijournals.com The successful separation of enantiomers is critical for assessing the configurational stability of Levocetirizine, ensuring that it does not racemize into its inactive form over time. researchgate.net
| Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
|---|---|---|---|---|
| Chiralcel column | Buffer and Acetonitrile | Not Specified | 230 | researchgate.net |
| Ultron ES-OVM | 20mM Potassium dihydrogen orthophosphate (pH 7.0):Acetonitrile (87:13 v/v) | 0.6 | Not Specified | tsijournals.com |
| Chiralpak AD-H | n-hexane:2-propanol:Ethanol:Trifluoroacetic acid (70:15:15:0.02 v/v) | Not Specified | Not Specified | tsijournals.com |
| Beta-cyclodextrin bonded silica (B1680970) gel | Inorganic salt buffer system and Organic solvent | Not Specified | Not Specified | google.com |
Stability-indicating analytical methods are essential to demonstrate that a drug product remains within its quality specifications throughout its shelf life. A stability-indicating HPLC method is one that can accurately quantify the active pharmaceutical ingredient without interference from any degradation products, process impurities, or excipients. ijrpc.comresearchgate.net
The development of such methods for this compound involves subjecting the drug to forced degradation studies under various stress conditions as mandated by ICH guidelines. These conditions include acid and base hydrolysis, oxidation, photolysis, and thermal degradation. jpbs.inresearchgate.net The drug is stressed to achieve partial degradation, and the resulting mixture of the intact drug and its degradation products is then analyzed. The chromatographic conditions are optimized to achieve adequate resolution between the Levocetirizine peak and the peaks of all potential degradation products. researchgate.netijpsr.com This ensures the method's specificity and its ability to monitor the stability of Levocetirizine in pharmaceutical formulations. ijrpc.comeurekaselect.com
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Stress Conditions Applied | Reference |
|---|---|---|---|---|---|
| C18 (150 mm, 4.6mm i.d., 5µm) | Phosphate buffer (pH 6.0):Acetonitrile (68:32 v/v) | 1.0 | 230 | Acidic and alkaline hydrolysis, oxidation, photolysis, thermal degradation | researchgate.net |
| Hypersil BDS C18 (250 x 4.6 mm, 5µ) | Phosphate buffer:Acetonitrile (40:60 v/v), pH 7.0 | 1.0 | 230 | Acid, base hydrolysis, oxidation, neutral, photo- and thermal degradation | jpbs.in |
| L1 column (100 x 4.6 mm, 3µ) | 0.015 M 1-octane sulphonic acid sodium salt (pH 3.4) and Acetonitrile (Gradient) | Not Specified | 215 | Not Specified | ijpsr.com |
High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, faster, and more cost-effective alternative to HPLC for the quantification of this compound. This technique is performed on HPTLC plates pre-coated with silica gel 60 F254 as the stationary phase. researchgate.net
In HPTLC analysis, a small, precise volume of the sample solution is applied to the plate as a narrow band. The plate is then developed in a chamber containing a suitable mobile phase. For Levocetirizine, a common mobile phase consists of a mixture of solvents like toluene, ethyl acetate, and methanol. wisdomlib.org After the mobile phase has moved up the plate, separating the components of the sample, the plate is dried and scanned using a densitometer at a specific wavelength (e.g., 231 nm or 240 nm) to quantify the separated compounds. researchgate.netwisdomlib.org The amount of Levocetirizine is determined by comparing the peak area of the sample to that of a standard. HPTLC methods have been validated for linearity, accuracy, and precision and have been successfully applied for the analysis of Levocetirizine in pharmaceutical formulations. researchgate.netwisdomlib.org
| Stationary Phase | Mobile Phase Composition (v/v/v) | Detection Wavelength (nm) | Rf Value | Linearity Range (ng/spot) | Reference |
|---|---|---|---|---|---|
| Silica gel 60 F254 | Toluene:Ethyl Acetate:Methanol (2.5:5:2.5) | 240 | 0.17 ± 0.06 | 100-500 | wisdomlib.org |
| Silica gel 60 F254 | Toluene:Ethyl acetate:Methanol:Ammonia (2.5:7:2.5:1) | 231 | Not Specified | 500-2500 | researchgate.net |
High-Performance Liquid Chromatography (HPLC)
Spectroscopic Techniques
Spectroscopic techniques are invaluable for the structural elucidation and quantitative analysis of this compound. These methods are based on the interaction of the molecule with electromagnetic radiation.
UV-Visible Spectrophotometry: This is one of the simplest and most widely used spectroscopic methods for the quantification of this compound. The method is based on Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. This compound dissolved in a suitable solvent, such as distilled water, exhibits a characteristic absorption maximum (λmax) at approximately 230 nm. ijpsr.com Quantitative measurements are performed at this wavelength. The method is validated for linearity, with typical concentration ranges of 4 to 32 µg/mL showing excellent correlation. ijpsr.com
Spectrofluorimetry: This technique offers higher sensitivity compared to UV-Visible spectrophotometry. One developed method for Levocetirizine involves its oxidation with cerium(IV) in an acidic medium. This reaction produces fluorescent cerium(III), which can be measured. The fluorescence intensity of the resulting cerium(III) is monitored at an emission wavelength (λem) of 354 nm after excitation at a wavelength (λex) of 249 nm. sphinxsai.com This indirect method allows for the quantification of Levocetirizine in the nanogram per milliliter (ng/mL) range, with a reported linear range of 50-5000 ng/mL. sphinxsai.com
Near-Infrared (NIR) Spectroscopy: NIR spectroscopy, combined with chemometric models like partial least squares (PLS), has been developed for the rapid, non-destructive quantitative analysis of this compound in intact tablets. nih.gov This technique measures the diffuse reflectance of near-infrared light from the sample. By building a calibration model with samples of known concentrations, the method can be used for the rapid determination of the active ingredient content in pharmaceutical manufacturing, significantly reducing analysis time. nih.gov
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative determination of this compound. The method is valued for its simplicity, cost-effectiveness, and rapidity. It is based on the principle that the molecule absorbs light in the UV region of the electromagnetic spectrum due to its specific chemical structure.
Research studies have consistently demonstrated that this compound exhibits a maximum absorbance (λmax) at approximately 229-231 nm in various solvents, including distilled water, methanol, and 0.01 M hydrochloric acid. ajrconline.orgijpsr.comallsubjectjournal.com This absorption peak is utilized for its quantification in bulk drug substances and pharmaceutical dosage forms. The methods are validated for linearity, demonstrating a direct proportional relationship between absorbance and concentration over a specified range. For instance, Beer's law has been shown to be obeyed in concentration ranges such as 2-10 µg/ml and 4-32 µg/ml. ajrconline.orgijpsr.com Derivative spectrophotometry has also been applied, which can enhance the resolution of the spectral signal and reduce background interference. asianjpr.com
| Solvent/Medium | λmax (nm) | Linearity Range (µg/ml) | Correlation Coefficient (R²) | Reference |
|---|---|---|---|---|
| Distilled Water | 230 | 4-32 | 0.9997 | ijpsr.com |
| Not Specified | 229 | 2-10 | 0.999 | ajrconline.org |
| Methanol | 247-255 (AUC) | 5-25 | 0.999 | asianjpr.com |
| 0.01 M HCl | 236.5 | 2-20 | Not Specified | allsubjectjournal.com |
| Not Specified | 231 | 8-24 | Not Specified | semanticscholar.org |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for the identification and structural confirmation of this compound. This technique identifies functional groups within the molecule by measuring the absorption of infrared radiation at specific wavenumbers. The resulting FTIR spectrum provides a unique "molecular fingerprint" of the compound.
The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups. For example, a notable peak is observed around 1760 cm⁻¹, which is indicative of the carbonyl (C=O) stretching from the carboxylic acid group. mdpi.com In studies involving the synthesis of Levocetirizine prodrugs, the disappearance of the alcohol (O-H) stretching band and a shift in the ester (C=O) stretching to around 1750 cm⁻¹ confirmed the formation of an ester bond. mdpi.com The consistency of the signals in the IR spectrum with scientific literature is a key step in the identity confirmation of a reference standard. lgcstandards.com FTIR is also employed to study potential interactions between Levocetirizine and excipients in a formulation by observing any shifts or changes in the characteristic peaks. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of this compound. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide detailed information about the molecular structure, connectivity, and chemical environment of the atoms.
In the analysis of this compound reference standards, ¹H-NMR and ¹³C-NMR spectra are used to confirm the identity and structure of the molecule. lgcstandards.com For instance, a certificate of analysis for a primary reference standard confirms the structure based on the signals and their interpretation in the ¹H-NMR spectrum (recorded at 400 MHz in CD₃OD) and the ¹³C-NMR spectrum (recorded at 100 MHz in CD₃OD). lgcstandards.com NMR is also a valuable tool for studying drug interactions at the molecular level. In a study of the interaction between Levocetirizine and diclofenac (B195802) sodium, ¹H-NMR spectra of the individual drugs and their interaction product were inspected to identify the possible sites of interaction. nih.gov
Mass Spectrometry (MS) and LC-MS Coupling for Identification and Characterization
Mass Spectrometry (MS), particularly when coupled with Liquid Chromatography (LC-MS), is a highly sensitive and specific technique for the identification, characterization, and quantification of this compound, especially in complex biological matrices like human plasma.
LC-MS/MS methods are frequently developed for pharmacokinetic and bioequivalence studies. nih.govsemanticscholar.org These methods typically involve monitoring the transition of the protonated molecular ion ([M+H]⁺) to a specific product ion. For Levocetirizine, the precursor ion is found at a mass-to-charge ratio (m/z) of 389.0, which fragments to produce a prominent product ion at m/z 201.0. nih.govresearchgate.net This transition (m/z 389.0 → 201.0) is highly specific and used for quantification in Multiple Reaction Monitoring (MRM) mode. researchgate.netresearchgate.net Hydroxyzine (m/z 375.3 → 201.0) is often used as an internal standard to ensure accuracy. nih.govsemanticscholar.org These bioanalytical methods are validated to have high sensitivity, with lower limits of quantification (LLOQ) typically around 1.00 ng/mL. nih.govsemanticscholar.org
| Parameter | Levocetirizine | Internal Standard (Hydroxyzine) | Reference |
|---|---|---|---|
| Precursor Ion (m/z) | 389.0 [M+H]⁺ | 375.3 [M+H]⁺ | nih.govresearchgate.net |
| Product Ion (m/z) | 201.0 | 201.0 | nih.govresearchgate.net |
| Linearity Range (ng/mL) | 1.00 - 500 | - | nih.gov |
| Lower Limit of Quantification (ng/mL) | 1.00 | - | nih.gov |
Molecular Spectroscopy for Interaction Studies
Molecular spectroscopy encompasses several techniques, including UV-Vis, fluorescence, and circular dichroism (CD), that are employed to investigate the interactions between this compound and other molecules, such as proteins and other drugs. These studies are crucial for understanding the compound's behavior in biological systems.
The interaction between Levocetirizine and human serum albumin (HSA), the primary transport protein in blood plasma, has been examined using spectroscopic techniques. drugbank.comresearchgate.net UV-Vis absorption spectroscopy and fluorescence quenching studies have demonstrated that Levocetirizine binds to HSA, with ionic interactions playing a major role in the binding process. drugbank.comresearchgate.net Circular dichroism (CD) measurements have further revealed that the binding of Levocetirizine induces conformational changes in the secondary structure of HSA, with the α-helical content decreasing from 63.1% for free HSA to 54.9% for the combined form. drugbank.comresearchgate.net Spectroscopic methods have also been used to study the in vitro interaction between Levocetirizine and non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, confirming the formation of an interaction product through molecular ion peaks in mass spectrometry and shifts in FTIR and NMR spectra. nih.gov
Electrometric and Potentiometric Methods
Electrometric methods, including potentiometry and titrimetry, offer alternative approaches for the quantification of this compound. researchgate.net These methods are based on the measurement of an electrical potential or the consumption of a titrant in a chemical reaction.
Potentiometric titration is a method mentioned in pharmacopoeias for the determination of the related compound cetirizine. rjptonline.org This involves dissolving the sample in a suitable solvent mixture (e.g., water and acetone) and titrating with a standard solution, such as sodium hydroxide, while monitoring the potential change to determine the endpoint. rjptonline.org Ion-selective electrodes (ISEs) have also been developed for the potentiometric determination of cetirizine, which could be adapted for Levocetirizine. electrochemsci.org These sensors are based on the formation of an ion-pair complex, and they exhibit a linear response over a wide concentration range. electrochemsci.org Another approach involves oxidimetric determination, where Levocetirizine is oxidized by a reagent like Oxone, and the excess reagent is back-titrated. rjptonline.orgrjptonline.org
Validation Protocols for Analytical Methods (ICH Guidelines Adherence)
The validation of analytical methods is a mandatory requirement to ensure their reliability, accuracy, and precision for their intended purpose. For pharmaceutical analysis, validation is performed according to the guidelines set by the International Council for Harmonisation (ICH). japsonline.comijper.orgijpsr.com Numerous analytical methods developed for this compound, including HPLC, UPLC, and spectrophotometry, have been rigorously validated following ICH Q2(R1) guidelines. ijpsr.comijper.orgresearchgate.net
The key validation parameters evaluated include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ijper.org
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ijpsr.com
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies by spiking a placebo with known amounts of the drug. ijper.org
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. japsonline.comnih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijpsr.comnih.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsr.comnih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. ijper.org
| Method | Parameter | Observed Value/Range | Reference |
|---|---|---|---|
| RP-HPLC | Linearity Range (µg/mL) | 5–40 | researchgate.net |
| Accuracy (% Recovery) | 99.57 - 100.48 | japsonline.com | |
| Precision (% RSD) | Intra-day: 0.67-1.37; Inter-day: 0.4-1.17 | japsonline.com | |
| Specificity | Specific, no interference from excipients | ijper.org | |
| RP-UPLC | Linearity (R²) | 0.999 | ijpsr.com |
| Accuracy (% Recovery) | 99.02 (mean) | ijpsr.com | |
| LOD (µg/mL) | 0.04 | ijpsr.com | |
| LOQ (µg/mL) | 0.12 | ijpsr.com | |
| UV-Vis | Linearity (R²) | 0.9997 | ijpsr.com |
| Accuracy (% Recovery) | 97.87 - 99.70 | ajrconline.org | |
| Precision (% RSD) | < 2% | ijpsr.com | |
| LC-MS/MS | Linearity (r²) | ≥ 0.995 | nih.gov |
| Accuracy (%CV) | < 15% | nih.gov | |
| Precision (%CV) | < 15% | nih.gov |
Molecular Pharmacology and Receptor Interaction Studies of Levocetirizine Hydrochloride
Histamine (B1213489) H1 Receptor Binding Affinity and Selectivity (In Vitro Studies)
Levocetirizine (B1674955), the R-enantiomer of cetirizine (B192768), demonstrates a high affinity and selectivity for the histamine H1 receptor. nih.gov In vitro binding studies have consistently shown that levocetirizine's affinity for the human H1-receptor is approximately two-fold higher than that of its parent compound, cetirizine. ncats.ioresearchgate.net Competition experiments using [3H]mepyramine with human H1 histamine receptors have determined the inhibitor constant (Ki) values to be 3 nM for levocetirizine, 6 nM for cetirizine, and 100 nM for the (S)-enantiomer, dextrocetirizine. nih.govscispace.com This highlights the stereoselective nature of the binding, with the R-enantiomer being the pharmacologically active component. fip.org
Furthermore, levocetirizine exhibits remarkable selectivity for the H1 receptor. When tested against a diverse panel of other receptors and channels, levocetirizine was found to be 600-fold more selective for the H1 receptor. nih.govscispace.com No significant interactions were noted with other receptors, except for a minor interaction with the human α2C4 adrenergic receptor at high concentrations. ucl.ac.be This high degree of selectivity contributes to its favorable profile, minimizing off-target effects.
Table 1: H1 Receptor Binding Affinities
| Compound | Ki (nM) |
|---|---|
| Levocetirizine | 3 |
| Cetirizine | 6 |
| (S)-cetirizine (dextrocetirizine) | 100 |
Data from competition experiments with [3H]mepyramine and human H1 histamine receptors. nih.govscispace.com
The binding kinetics of levocetirizine to the H1 receptor are a key determinant of its prolonged duration of action. researchgate.net Studies have revealed that levocetirizine has a slow dissociation rate from the H1 receptor. nih.gov The dissociation half-time for levocetirizine from the H1 receptor has been measured at 142 minutes. nih.govscispace.com In contrast, its less active enantiomer, (S)-cetirizine, dissociates much more rapidly, with a half-time of only 6 minutes. nih.govscispace.com
This slow dissociation of levocetirizine leads to a long residence time at the receptor, which may cause it to act as a pseudo-irreversible antagonist in functional studies. nih.govscispace.com The dissociation rate constant (koff) for levocetirizine has been determined to be 0.011 ± 0.001 min⁻¹. acs.org This slow kinetic profile is a significant factor in the sustained receptor occupancy observed with levocetirizine. researchgate.net
The binding of cetirizine enantiomers to the histamine H1 receptor is highly stereoselective. ucl.ac.bediva-portal.org Levocetirizine, the (R)-enantiomer, demonstrates a significantly higher affinity for the H1 receptor compared to the (S)-enantiomer, dextrocetirizine. researchgate.net The affinity of levocetirizine is approximately 30-fold greater than that of dextrocetirizine. researchgate.net This stereoselectivity is a critical aspect of its pharmacology, as the antihistaminic properties of the racemic cetirizine reside almost entirely in the levocetirizine enantiomer. researchgate.net The difference in plasma protein binding between the enantiomers also contributes to the stereoselective pharmacokinetics observed in vivo. diva-portal.org
Structure-Activity Relationship (SAR) Investigations
The structure-activity relationship (SAR) of levocetirizine highlights the crucial role of its carboxylic acid function in its interaction with the H1 receptor. acs.orgnih.gov This chemical group is largely responsible for the compound's long dissociation time from the receptor. nih.govscispace.com To investigate this, analogs of levocetirizine where the carboxylic acid was replaced with a hydroxyl or methyl ester group were synthesized. nih.govscispace.com These analogs were found to dissociate from the H1 receptors much more rapidly, with half-times of 31 minutes and 7 minutes, respectively, compared to 142 minutes for levocetirizine. nih.govscispace.com This demonstrates that the carboxylic acid moiety is a key pharmacophoric element contributing to the prolonged receptor occupancy and, consequently, the long duration of action of levocetirizine. acs.org
Table 2: Dissociation Half-Time of Levocetirizine and its Analogs from H1 Receptors
| Compound | Dissociation Half-Time (minutes) |
|---|---|
| Levocetirizine (with carboxylic acid) | 142 |
| Hydroxyl analog | 31 |
| Methyl ester analog | 7 |
This data illustrates the importance of the carboxylic function for the long dissociation time. nih.govscispace.com
Site-directed mutagenesis studies have been instrumental in elucidating the specific amino acid residues within the H1 receptor that interact with levocetirizine. ucl.ac.beacs.org The mutation of Lysine 191 (Lys191) to Alanine (Ala191) significantly impacted the binding of levocetirizine. nih.gov This mutation led to a decrease in the dissociation half-time of levocetirizine from 142 minutes to just 13 minutes and reduced its binding affinity from a Ki of 3 nM to 12 nM. nih.govscispace.com Interestingly, the binding of the hydroxyl and methyl ester analogs was not significantly affected by this mutation, further underscoring the specific interaction between the carboxylic acid group of levocetirizine and Lys191. nih.gov
Another key residue, Threonine 194 (Thr194), was also investigated. The mutation of Thr194 was found to reduce the stereoselectivity of the binding by selectively increasing the affinity of the distomer, (S)-cetirizine. nih.gov These mutagenesis studies provide strong evidence for the direct interaction of levocetirizine with specific residues in the H1 receptor binding pocket, explaining both its high affinity and stereoselectivity. ucl.ac.be
Table 3: Effect of Lys191Ala Mutation on Levocetirizine Binding
| Parameter | Wild-Type H1 Receptor | Lys191Ala Mutant H1 Receptor |
|---|---|---|
| Dissociation Half-Time (min) | 142 | 13 |
| Affinity (Ki, nM) | 3 | 12 |
This data highlights the critical role of Lys191 in the binding of levocetirizine. nih.govscispace.com
Non-H1 Receptor Mediated Cellular Effects (In Vitro/Pre-clinical Mechanistic Studies)
Beyond its primary action as a histamine H1 receptor antagonist, levocetirizine has demonstrated anti-inflammatory effects in various in vitro and pre-clinical models, some of which may not be directly linked to H1-receptor blockade. nih.govresearchgate.net
In vitro studies have shown that levocetirizine can inhibit eotaxin-induced eosinophil transendothelial migration at clinically relevant concentrations. nih.gov It has also been shown to suppress the functions of osteopontin (B1167477) (OPN), a pro-inflammatory cytokine, in human nasal epithelial cells. nih.gov Specifically, levocetirizine inhibited OPN-induced production of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), RANTES, and Eotaxin. nih.gov
Furthermore, in human dermal papilla cells, levocetirizine has been observed to potentially promote cell growth by inhibiting the PGD2-GPR44 pathway and activating the AKT signaling pathway. amegroups.org It was found to down-regulate the protein expression of prostaglandin (B15479496) D2 synthase (PTGDS). amegroups.org Another study on nasal epithelial cells revealed that treatment with levocetirizine led to a significant reduction in rhinovirus titers and NF-κB activation. nih.gov These findings suggest that levocetirizine possesses a broader spectrum of anti-inflammatory activities that complement its potent H1 receptor antagonism. nih.gov
Modulation of Inflammatory Mediators and Cellular Migration
Levocetirizine hydrochloride has demonstrated notable anti-inflammatory properties that extend beyond its primary function as a histamine H1 receptor antagonist. patsnap.com These effects are observed at therapeutically relevant concentrations and involve the modulation of various inflammatory mediators and cellular migration processes.
Research has shown that levocetirizine can inhibit the eotaxin-induced transendothelial migration of eosinophils through monolayers of human dermal or lung microvascular endothelial cells in vitro. openophthalmologyjournal.comnih.gov Eotaxin is a potent chemoattractant for eosinophils, a key cell type involved in allergic inflammation. By hindering their migration, levocetirizine helps to reduce the accumulation of these inflammatory cells at sites of allergic reaction.
In addition to these effects, levocetirizine has been shown to modulate the production of other inflammatory molecules. For instance, it can inhibit the production of eotaxin by endothelial cells and the expression of Intercellular Adhesion Molecule-1 (ICAM-1). openophthalmologyjournal.comnih.gov
Interaction with Prostaglandin Synthesis and Signaling Pathways
This compound also interacts with prostaglandin synthesis and signaling pathways, which are known to be involved in inflammatory processes. One of the key mechanisms is its ability to bind to and inhibit cyclooxygenase-2 (COX-2), an enzyme that promotes the expression of prostaglandins. amegroups.org
Studies have specifically investigated the effect of levocetirizine on the prostaglandin D2 (PGD2) pathway. PGD2 is a prostaglandin that has been shown to inhibit hair growth. amegroups.org Levocetirizine has been found to inhibit the PGD2-GPR44 pathway. amegroups.orgnih.govresearchgate.net GPR44, also known as chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), is a receptor for PGD2. amegroups.org
In vitro studies using human dermal papilla cells (hDPCs) have demonstrated that this compound can significantly inhibit the mRNA expression of COX-2, prostaglandin D2 synthase (PTGDS), and GPR44. amegroups.orgnih.govresearchgate.net For example, at a concentration of 100 ng/mL, levocetirizine significantly lowered the mRNA levels of these molecules. amegroups.orgnih.gov Furthermore, at a concentration of 10,000 ng/mL, it significantly inhibited the protein expression of PTGDS, PGD2, and its receptor, PGD2R. amegroups.org
The table below summarizes the effect of this compound at a concentration of 100 ng/mL on the mRNA expression of key molecules in the prostaglandin pathway in human dermal papilla cells.
| Target Gene | Mean Relative mRNA Expression (± SD) | Fold Change vs. Control |
| COX-2 | 0.84 ± 0.08 | Decreased |
| PTGDS | 0.81 ± 0.10 | Decreased |
| GPR44 | 0.85 ± 0.09 | Decreased |
| PGF2α | 1.96 ± 0.25 | Increased |
| PGE2 | No significant difference | - |
Data from a study on human dermal papilla cells. amegroups.orgnih.gov
Effects on Cellular Growth and Proliferation
This compound has been shown to influence cellular growth and proliferation, particularly in human dermal papilla cells (hDPCs), which play a crucial role in hair follicle development and growth. amegroups.orgnih.gov Research suggests that levocetirizine may promote the growth and proliferation of these cells in vitro. amegroups.orgnih.govnih.gov
One of the key mechanisms underlying this effect is the activation of the AKT signaling pathway. amegroups.orgnih.govresearchgate.netnih.gov The AKT pathway is a critical regulator of various cellular processes, including cell survival, proliferation, and growth. Studies have demonstrated that this compound can up-regulate the protein expression of phosphorylated AKT (pAKT). amegroups.org
At a concentration of 100 ng/mL, levocetirizine significantly promoted the mRNA expression of AKT in hDPCs. amegroups.orgnih.gov This activation of the AKT pathway is thought to contribute to the observed increase in hDPC proliferation. amegroups.org For instance, one study found that a 100 ng/mL concentration of levocetirizine led to a significantly higher proliferation rate of hDPCs (115.80% ± 5.10%) compared to the control group (100%). nih.gov
The table below details the effects of different concentrations of this compound on the protein expression of key signaling molecules in human dermal papilla cells.
| Levocetirizine Concentration | Effect on pAKT Protein Levels | Effect on pGSK3β Protein Levels |
| 1 ng/mL | No significant difference from control | No significant difference from control |
| 10 ng/mL | No significant difference from control | No significant difference from control |
| 100 ng/mL | Significantly higher than control | Significantly higher than control |
| 1,000 ng/mL | Significantly higher than control | Significantly higher than control |
| 10,000 ng/mL | Significantly higher than control | Significantly higher than control |
Data from a study on human dermal papilla cells. amegroups.org
This pro-proliferative effect, mediated through the AKT signaling pathway, suggests a potential role for levocetirizine in modulating hair growth cycles. amegroups.org
Pre Clinical Pharmacokinetic Investigations of Levocetirizine Hydrochloride
Absorption Characteristics in Pre-clinical Models
Levocetirizine (B1674955) hydrochloride is characterized by its rapid and extensive absorption following oral administration in pre-clinical models. rwandafda.gov.rwefda.gov.et Pharmacokinetic studies in animals demonstrate a consistent pattern of absorption, with peak plasma concentrations being achieved relatively quickly after dosing. hpra.ieqbdpharmaceuticals.comgeneesmiddeleninformatiebank.nl The extent of absorption appears to be dose-independent within the therapeutic range. hpra.ieqbdpharmaceuticals.comgeneesmiddeleninformatiebank.nl
In a study involving Sprague-Dawley rats, the pharmacokinetic parameters of a fast-dissolving film of levocetirizine were compared to an oral solution. nih.gov For the oral solution, the maximum plasma concentration (Cmax) was 237.16 ± 19.87 ng/mL, which was reached at a Tmax of 30 minutes. nih.gov The fast-dissolving film exhibited a similar profile with a Cmax of 233.32 ± 17.198 ng/ml and a Tmax of 30 minutes. nih.gov Another pre-clinical study evaluating an oral spray formulation of levocetirizine also showed rapid absorption, achieving a Tmax of 1 hour, which was comparable to the tablet formulation. researchgate.net
Distribution Studies in Animal Tissues and Protein Binding
Plasma Protein Binding Characteristics
In vitro studies have demonstrated that levocetirizine is highly bound to plasma proteins. The mean plasma protein binding ranges from 91% to 92% and is independent of the concentration within the range of 90-5000 ng/mL, which encompasses the therapeutic plasma levels observed. daneenpharma.comfda.gov Some sources indicate the plasma protein binding is approximately 90%. hpra.ieqbdpharmaceuticals.comgeneesmiddeleninformatiebank.nlmcaz.co.zwfda.gov.phajantapharma.com.ph More specifically, one hour after administration, the protein binding of radiolabelled levocetirizine was found to be 96.1%. drugbank.comnih.gov
Tissue Distribution Profiles (e.g., Liver, Kidneys, CNS Compartment)
Animal studies in rats and dogs have provided insights into the tissue distribution of levocetirizine. Following administration, the highest concentrations of the compound are found in the liver and kidneys, which are key organs for biotransformation and excretion. hpra.ieqbdpharmaceuticals.comgeneesmiddeleninformatiebank.nlmcaz.co.zwfda.gov.phajantapharma.com.phfda.gov Conversely, the lowest concentrations are observed in the central nervous system (CNS) compartment. hpra.ieqbdpharmaceuticals.comgeneesmiddeleninformatiebank.nlmcaz.co.zwfda.gov.phajantapharma.com.phfda.gov This limited penetration into the CNS is a significant characteristic of levocetirizine. tandfonline.com The apparent volume of distribution is approximately 0.4 L/kg, suggesting a restrictive distribution primarily within the total body water. hpra.ieqbdpharmaceuticals.comgeneesmiddeleninformatiebank.nlmcaz.co.zwfda.govfda.gov.phajantapharma.com.ph A study using radiolabeled levocetirizine found that the compound and its metabolites have poor association with blood cells, with a blood-to-plasma ratio ranging from 0.51 to 0.68. nih.gov
Metabolic Pathways and Enzyme Systems
The metabolism of levocetirizine is limited, with less than 14% of the administered dose being metabolized in humans. efda.gov.ethpra.ieqbdpharmaceuticals.comgeneesmiddeleninformatiebank.nlmcaz.co.zwfda.govfda.gov.phajantapharma.com.phfda.gov This low level of metabolism suggests that differences arising from genetic polymorphism or the concurrent use of inhibitors of hepatic drug-metabolizing enzymes are likely to be negligible. efda.gov.ethpra.ieqbdpharmaceuticals.comgeneesmiddeleninformatiebank.nlmcaz.co.zwfda.govfda.gov.phajantapharma.com.phfda.gov The primary route of elimination for levocetirizine is excretion of the unchanged drug, predominantly in the urine. nih.govfda.gov
Identification of Minor Metabolites
Although metabolism is not extensive, several minor metabolites of levocetirizine have been identified. fda.gov The metabolic pathways involved include aromatic oxidation, N- and O-dealkylation, and taurine (B1682933) conjugation. efda.gov.etgeneesmiddeleninformatiebank.nlmcaz.co.zwfda.govfda.gov.phnafdac.gov.ngrisa.rwrwandafda.gov.rwmedicines.org.uk One study identified at least 13 minor metabolites in urine, which collectively accounted for only a small fraction of the administered dose. nih.gov Some of the identified metabolites include a dihydrodiol (M2), an N-oxide (M3), a hydroxymethoxy derivative (M4), a hydroxy derivative (M5), an O-dealkylated derivative (M6), a taurine conjugate (M8), and an N-dealkylated and aromatic hydroxylated derivative (M9). drugbank.com The M5 metabolite can undergo glucuronidation to form the M1 metabolite, and the M9 metabolite can form 4-chloro-4'-hydroxybenzhydryl mercapturates (M10a and M10b). drugbank.com In rats, the major metabolites were identified as taurine conjugates (M7+M8) and another metabolite designated M10. fda.gov
Role of Cytochrome P450 Isoenzymes (e.g., CYP3A4 mediated Dealkylation)
The dealkylation pathways in the metabolism of levocetirizine are primarily mediated by the cytochrome P450 isoenzyme CYP3A4. efda.gov.etgeneesmiddeleninformatiebank.nlmcaz.co.zwfda.govfda.gov.phnafdac.gov.ngrisa.rwrwandafda.gov.rwmedicines.org.uk Aromatic oxidation, another metabolic route, involves multiple and/or unidentified CYP isoforms. efda.gov.etgeneesmiddeleninformatiebank.nlmcaz.co.zwfda.govfda.gov.phnafdac.gov.ngrisa.rwrwandafda.gov.rwmedicines.org.uk In vitro studies have shown that levocetirizine, at concentrations well above those achieved with therapeutic doses, does not inhibit CYP isoenzymes 1A2, 2C9, 2C19, 2D6, 2E1, and 3A4, nor does it induce UGT1A or CYP isoenzymes 1A2, 2C9, and 3A4. fda.govnafdac.gov.ng This low potential for metabolic inhibition suggests that interactions between levocetirizine and other substances metabolized by these enzymes are unlikely. efda.gov.etqbdpharmaceuticals.comgeneesmiddeleninformatiebank.nlmcaz.co.zwfda.gov.phrisa.rwrwandafda.gov.rwmedicines.org.uk
Conjugation Pathways (e.g., Taurine Conjugation, Glucuroconjugation, Glutathione Conjugation)
Preclinical and clinical studies have established that levocetirizine undergoes limited metabolism in humans, with less than 14% of the dose being metabolized. efda.gov.ethpra.iehpra.ie The metabolic pathways identified include not only oxidation reactions but also conjugation with endogenous molecules. efda.gov.ethpra.iehpra.ie
Key conjugation pathways identified for levocetirizine include:
Taurine Conjugation: In vitro studies using rat liver fractions and in vivo studies in humans have identified taurine conjugation as a metabolic route for levocetirizine. efda.gov.etfda.gov This pathway involves the direct conjugation of levocetirizine with taurine. fda.gov
Glucuroconjugation: The formation of glucuronide conjugates has also been reported as one of the metabolic pathways for levocetirizine. nih.govchula.ac.th
Glutathione Conjugation: Levocetirizine can undergo conjugation with glutathione, leading to the formation of mercapturic acids. nih.govchula.ac.th This is a detoxification pathway that renders xenobiotics more water-soluble for excretion. mdpi.comencyclopedia.pub
In a study involving radiolabeled levocetirizine in healthy volunteers, at least 13 minor metabolites were detected in urine, accounting for a small fraction (2.4%) of the administered dose. nih.govchula.ac.thresearchgate.net These metabolites are formed through a combination of oxidation and the aforementioned conjugation pathways. nih.govchula.ac.thresearchgate.net
| Metabolic Process | Description | Key Findings from Preclinical/Clinical Studies |
|---|---|---|
| Taurine Conjugation | Direct conjugation of levocetirizine with the amino acid taurine. | Identified as a metabolic pathway in both in vitro (rat liver) and in vivo (human) studies. efda.gov.etfda.govtmda.go.tz |
| Glucuroconjugation | Conjugation with glucuronic acid, a common phase II metabolic reaction. | Reported as a metabolic route for levocetirizine. nih.govchula.ac.th |
| Glutathione Conjugation | Conjugation with the tripeptide glutathione, leading to mercapturic acid derivatives. | Leads to the formation of more water-soluble metabolites for excretion. nih.govchula.ac.thmdpi.com |
Configurational Stability and Chiral Inversion Analysis
A crucial aspect of the pharmacokinetics of a single-enantiomer drug is its configurational stability, which is the assessment of whether it converts to its other enantiomer (chiral inversion) in the body. For levocetirizine, the R-enantiomer of cetirizine (B192768), extensive analysis has been conducted to determine if it inverts to dextrocetirizine, the S-enantiomer.
Preclinical and human studies have consistently demonstrated that levocetirizine is configurationally stable. nih.govnih.govresearchgate.net There is no evidence of chiral inversion occurring during the processes of absorption and elimination. efda.gov.etgeneesmiddeleninformatiebank.nlqbdpharmaceuticals.comhpra.ienafdac.gov.ngrwandafda.gov.rwrwandafda.gov.rw This stability is a significant pharmacokinetic characteristic, ensuring that the pharmacological activity is attributable solely to the administered R-enantiomer. nih.govresearchgate.net A study comparing the pharmacokinetics of levocetirizine administered alone versus as part of the racemic cetirizine mixture confirmed the lack of in vivo chiral inversion in humans. nih.govresearchgate.net
| Parameter | Finding | Significance |
|---|---|---|
| Chiral Inversion to Dextrocetirizine | No evidence of in vivo conversion. efda.gov.etnih.govnih.govresearchgate.netgeneesmiddeleninformatiebank.nlhpra.ienafdac.gov.ngrwandafda.gov.rwrwandafda.gov.rw | Ensures that the observed pharmacological effects are due to levocetirizine itself and not its enantiomer. |
| Pharmacokinetic Profile | The pharmacokinetic profile is the same whether administered as a single enantiomer or as part of the racemate, cetirizine. efda.gov.etgeneesmiddeleninformatiebank.nlhpra.ienafdac.gov.ngrwandafda.gov.rwrwandafda.gov.rw | Demonstrates predictable and consistent behavior of the enantiomer in the body. |
Excretion Mechanisms and Routes
The elimination of levocetirizine from the body occurs predominantly through the kidneys. efda.gov.ethpra.iehpra.ierwandafda.gov.rwhpra.iemedicines.org.uk Studies have shown that the major route of excretion for both levocetirizine and its metabolites is via urine, which accounts for approximately 85.4% of an administered dose. efda.gov.ethpra.iehpra.iehpra.ierwandafda.gov.rwhpra.iemedicines.org.ukdaneenpharma.com Fecal excretion plays a minor role, accounting for only about 12.9% of the dose. efda.gov.ethpra.iehpra.iehpra.ierwandafda.gov.rwhpra.iemedicines.org.ukdaneenpharma.com
Renal Excretion Mechanisms (Glomerular Filtration, Active Tubular Secretion)
The renal clearance of levocetirizine is a combination of two key processes: glomerular filtration and active tubular secretion. efda.gov.ethpra.iehpra.iehpra.ierwandafda.gov.rwhpra.iemedicines.org.ukdaneenpharma.comfda.govfda.govmcaz.co.zw This indicates that in addition to being filtered from the blood in the glomeruli, levocetirizine is also actively transported from the blood into the urine by the renal tubules. The apparent body clearance of levocetirizine has been shown to correlate with creatinine (B1669602) clearance, which is a measure of kidney function. efda.gov.ethpra.iehpra.iemedicines.org.ukdaneenpharma.comfda.govmcaz.co.zw Studies have suggested that the renal clearance of both levocetirizine and its enantiomer, dextrocetirizine, is significantly higher than what would be expected from glomerular filtration alone, confirming the role of active tubular secretion. researchgate.net
Fecal/Biliary Excretion Pathways
While renal excretion is the primary route of elimination, a smaller portion of levocetirizine is eliminated through the feces. efda.gov.ethpra.iehpra.iehpra.ierwandafda.gov.rwhpra.iemedicines.org.ukdaneenpharma.com This fecal excretion is understood to occur via the biliary tract. fda.gov In preclinical studies in rats, high tissue levels of levocetirizine were found in the liver, which is consistent with biliary excretion. efda.gov.ethpra.iemcaz.co.zw Following oral administration of radiolabeled levocetirizine, approximately 12.9% of the radioactivity was recovered in the feces over 168 hours. nih.gov
| Excretion Route | Percentage of Dose | Mechanism |
|---|---|---|
| Renal (Urine) | ~85.4% efda.gov.ethpra.iehpra.iehpra.ierwandafda.gov.rwhpra.iemedicines.org.ukdaneenpharma.com | Glomerular Filtration and Active Tubular Secretion efda.gov.ethpra.iehpra.iehpra.ierwandafda.gov.rwhpra.iemedicines.org.ukdaneenpharma.comfda.govfda.govmcaz.co.zw |
| Fecal/Biliary | ~12.9% efda.gov.ethpra.iehpra.iehpra.ierwandafda.gov.rwhpra.iemedicines.org.ukdaneenpharma.com | Excretion into bile and subsequent elimination in feces. fda.gov |
Drug Drug Interaction Mechanisms Involving Levocetirizine Hydrochloride
Metabolic Enzyme Interaction Potential (In Vitro/Pre-clinical Investigations)
Levocetirizine (B1674955) undergoes minimal metabolism in the body, with a significant portion of the drug being excreted unchanged. nih.govdrugbank.com Approximately 85.8% of an oral dose is recovered as the parent compound. nih.govdrugbank.com The minor metabolic pathways that do exist include oxidation, glucuroconjugation, and taurine (B1682933) conjugation. nih.gov This low metabolic profile inherently reduces the likelihood of interactions involving metabolic enzymes. nih.gov The non-renal clearance for levocetirizine is significantly lower than that of its S-enantiomer (distomer), further indicating a reduced probability of metabolism-based drug interactions. researchgate.net
In vitro studies have been conducted to evaluate the potential of levocetirizine to inhibit or induce major cytochrome P450 (CYP) isoenzymes, which are responsible for the metabolism of a vast number of drugs. bioivt.comfrontiersin.orgbohrium.com Research demonstrates that levocetirizine has a negligible effect on the primary human liver CYP isoenzymes at concentrations well above those achieved clinically. researchgate.netciplamed.com
Specifically, investigations using human liver microsomes showed that cetirizine (B192768), the racemic mixture containing levocetirizine, had no inhibitory effect on the marker activities for CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov Further studies confirmed that levocetirizine does not inhibit CYP1A2, 2C9, 2C19, 2D6, 2E1, and 3A4. researchgate.netciplamed.com Additionally, there is no evidence to suggest that levocetirizine induces CYP1A2, 2C9, or 3A4. researchgate.net This lack of interaction with the CYP450 system signifies a very low potential for metabolic drug-drug interactions when levocetirizine is co-administered with drugs that are substrates for these enzymes. nih.gov
| CYP Isoenzyme | In Vitro Interaction Potential | Finding |
|---|---|---|
| CYP1A2 | No Inhibition or Induction | Levocetirizine did not demonstrate any significant inhibitory or inductive effects on this isoenzyme in in vitro assays. researchgate.netciplamed.com |
| CYP2C9 | No Inhibition or Induction | No significant interaction was observed in pre-clinical studies. researchgate.netciplamed.com |
| CYP2C19 | No Inhibition | Levocetirizine showed no inhibitory effect on CYP2C19 activity. researchgate.netciplamed.com |
| CYP2D6 | No Inhibition | In vitro studies found no inhibition of this isoenzyme by levocetirizine. researchgate.netciplamed.com |
| CYP2E1 | No Inhibition | Levocetirizine had no effect on the activity of CYP2E1. ciplamed.com |
| CYP3A4 | No Inhibition or Induction | The major metabolic isoenzyme, CYP3A4, was not inhibited or induced by levocetirizine in in vitro models. researchgate.netciplamed.com |
Transporter-Mediated Interactions (e.g., P-glycoprotein Substrate Activity)
P-glycoprotein (P-gp), an efflux transporter protein, plays a critical role in drug disposition and distribution, including limiting the entry of substances into the central nervous system. researchgate.netnih.gov The low central nervous system penetration of cetirizine and levocetirizine may be partly attributable to its interaction with P-gp. nih.gov
Studies investigating the effect of cetirizine on P-gp function and expression have provided insights into this interaction mechanism. In vitro research using Caco-2 cells, a model for the intestinal barrier, demonstrated that cetirizine can act as a P-gp inhibitor. nih.gov In these studies, cetirizine treatment led to a significant increase in the uptake of rhodamine-123, a known P-gp substrate, and a decrease in the expression of P-gp. nih.gov Furthermore, in situ rat intestinal permeability studies showed that the presence of cetirizine significantly increased the intestinal permeability of digoxin, another well-established P-gp substrate. nih.gov These findings suggest that cetirizine can down-regulate both the function and expression of P-glycoprotein. nih.gov This inhibitory effect on P-gp should be considered when levocetirizine is co-administered with other drugs that are substrates for this transporter. nih.gov
Formation of Charge Transfer Complexes with Co-administered Compounds
Levocetirizine can act as an n-electron donor and interact with various electron-accepting compounds (π-acceptors) to form charge-transfer (CT) complexes. researchgate.netresearchgate.net A charge-transfer complex is an assembly of two or more molecules where a fraction of electronic charge is transferred between the molecular entities, resulting in an electrostatic attraction. wikipedia.org This interaction often produces a distinct color, a characteristic that has been utilized for the spectrophotometric analysis of levocetirizine. researchgate.netresearchgate.net
In vitro studies have shown that levocetirizine forms intensely colored CT complexes with π-acceptors such as chloranilic acid (CAA) and 2,3-dichloro-5,6-dicyanoquinone (DDQ) in an acetonitrile-dioxane medium. researchgate.net The formation of these complexes is based on the reaction of the basic nitrogen of the levocetirizine base with the π-acceptors. researchgate.net Similar CT complexation reactions have been observed with other acceptors like 2,4-dinitrophenol (B41442) (DNP), picric acid (PA), and iodine. researchgate.net The stoichiometry of the levocetirizine-CAA and levocetirizine-DDQ complexes has been determined to be 1:1. researchgate.net While primarily investigated for analytical purposes, this mechanism demonstrates a potential for physicochemical interactions with co-administered drugs that have electron-accepting properties.
| Electron Acceptor (π-acceptor) | Resulting Complex | Stoichiometry (Levocetirizine:Acceptor) | Medium |
|---|---|---|---|
| Chloranilic acid (CAA) | Colored Charge-Transfer Complex | 1:1 | Acetonitrile-Dioxane researchgate.net |
| 2,3-dichloro-5,6-dicyanoquinone (DDQ) | Colored Charge-Transfer Complex | 1:1 | Acetonitrile-Dioxane researchgate.net |
| 2,4-dinitrophenol (DNP) | Colored Radical Anion Species | Not Specified | Not Specified researchgate.net |
| Picric acid (PA) | Colored Radical Anion Species | Not Specified | Not Specified researchgate.net |
| Iodine (I₂) | Colored Radical Anion Species | Not Specified | Not Specified researchgate.net |
Impurity Profiling and Degradation Product Characterization of Levocetirizine Hydrochloride
Identification and Structural Elucidation of Impurities
The impurity profile of levocetirizine (B1674955) hydrochloride encompasses a range of compounds, including those related to the manufacturing process and those resulting from degradation. Advanced analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS), are instrumental in the detection, isolation, and structural characterization of these impurities.
During the synthesis of levocetirizine hydrochloride, several related substances can be formed. One notable process-related impurity that has been identified is levocetirizine quaternary ammonium (B1175870). colab.wsresearchgate.net This impurity is not listed in the European Pharmacopoeia and has been isolated from the crystallization mother liquor of this compound. colab.ws
The formation of levocetirizine quaternary ammonium is believed to occur through the reaction of levocetirizine with a reactive intermediate or starting material used in the synthesis process. The structure of this impurity has been elucidated using advanced spectroscopic techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. colab.ws
Other potential process-related impurities that have been reported in the literature include p-chlorobenzophenone, p-chlorobenzyl alcohol, and p-chlorobenzhydryl piperazine (B1678402). google.com Additionally, impurities such as levocetirizine lactulose (B1674317) ester and levocetirizine polyethylene (B3416737) glycol ester have been identified, likely arising from reactions with excipients used in formulations. google.com
This compound is susceptible to degradation under various stress conditions, leading to the formation of several degradation products. The characterization of these products is crucial for understanding the degradation pathways of the drug. Significant degradation has been observed under acidic, alkaline, and oxidative conditions, while the drug shows relative stability under neutral and photolytic conditions in some studies. eurekaselect.comresearchgate.net However, other studies report significant degradation under photolytic conditions. ijpca.orgijpca.org
The degradation products are typically characterized using LC-MS, which provides valuable information on their molecular weights and fragmentation patterns. eurekaselect.comresearchgate.net Based on the identified degradation products, pathways can be proposed. For instance, under oxidative conditions, the formation of N-oxides is a common degradation pathway for compounds containing piperazine rings.
Forced Degradation Studies under Stress Conditions
Forced degradation studies are a regulatory requirement and a critical component of drug development. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions. The data generated from these studies help in understanding the intrinsic stability of the drug molecule, identifying potential degradation products, and developing stability-indicating analytical methods.
This compound has been found to undergo degradation under both acidic and alkaline conditions. eurekaselect.comijpca.orgijpca.orgresearchgate.net The extent of degradation is dependent on the concentration of the acid or base, the temperature, and the duration of exposure. One study demonstrated significant degradation when the drug was subjected to acidic and alkaline environments. researchgate.net
| Stress Condition | Reagent | Duration | Temperature | % Degradation (Brand A) | % Degradation (Brand B) |
| Acidic Hydrolysis | 0.1 M HCl | 3 hours | Room Temperature | 12.90 | 4.93 |
| Alkaline Hydrolysis | 0.1 M NaOH | 3 hours | Room Temperature | 6.90 | 2.26 |
Data compiled from a study by Patil et al. (2020). ijpca.orgijpca.org
Oxidative stress is another condition under which this compound shows degradation. eurekaselect.comijpca.orgijpca.orgresearchgate.net Hydrogen peroxide is commonly used as the oxidizing agent in these studies. The piperazine moiety in the levocetirizine molecule is a likely site for oxidation.
| Stress Condition | Reagent | Duration | Temperature | % Degradation (Brand A) | % Degradation (Brand B) |
| Oxidative Degradation | 0.3% H₂O₂ | 3 hours | Room Temperature | 11.60 | 2.88 |
Data compiled from a study by Patil et al. (2020). ijpca.orgijpca.org
The stability of this compound under exposure to light has also been investigated. ijpca.orgijpca.orgresearchgate.net Photolytic degradation studies are typically carried out by exposing the drug substance to UV light. The extent of degradation can vary depending on the intensity and wavelength of the light, as well as the duration of exposure. One study reported significant degradation of this compound upon exposure to UV light at 254 nm. ijpca.orgijpca.org
| Stress Condition | Light Source | Duration | % Degradation (Brand A) | % Degradation (Brand B) |
| Photolytic Degradation | UV light at 254 nm | 3 hours | 24.00 | 10.37 |
Data compiled from a study by Patil et al. (2020). ijpca.orgijpca.org
Thermal Degradation
Forced degradation studies are a critical component of drug development, providing insight into the intrinsic stability of a drug substance. In the case of this compound, thermal stress testing is conducted to identify potential degradation products that may form under elevated temperatures during manufacturing, transport, or storage.
Research involving thermal degradation has been conducted on various brands of Levocetirizine dihydrochloride (B599025) tablets. In one study, powdered tablets were subjected to a temperature of 80°C in a water bath for a duration of three hours. ijpca.org The results indicated varying degrees of degradation among different brands, suggesting that formulation excipients may influence the thermal stability of the active pharmaceutical ingredient. ijpca.orgijpca.org The percentage of degradation observed in this study for four different brands is detailed below. ijpca.orgijpca.org
Table 1: Thermal Degradation of Levocetirizine Dihydrochloride Tablet Brands
| Brand Name | % Assay | % Degradation |
|---|---|---|
| Okacet-L | 92.20 | 7.80 |
| LECOPE | 94.66 | 5.34 |
| Levocet | 96.95 | 3.05 |
| 1-AL | 93.89 | 6.11 |
Data from a study where tablets were heated in a liquid medium at 80°C. ijpca.orgijpca.org
Other studies have also subjected this compound to thermal stress as part of broader forced degradation testing. ijrpc.comresearchgate.net One such study exposed the drug to a dry heat of approximately 105°C for 48 hours. ijrpc.com Another investigation noted that under their specific thermal stress conditions, the drug was found to be stable. researchgate.net The degradation products that did form under various stress conditions (acid, alkali hydrolysis, oxidation, photolysis, and heat) did not interfere with the detection of the parent levocetirizine peak, confirming the stability-indicating nature of the analytical method used. researchgate.net This highlights that the conditions of thermal stress (e.g., dry heat versus heat in solution, temperature, and duration) are critical factors in the degradation profile of the compound.
Impurity Quantification and Purity Analysis
Various HPLC methods have been developed and validated for the separation and quantification of Levocetirizine and its related substances. These methods are designed to be stability-indicating, meaning they can separate the active ingredient from any degradation products or process-related impurities. researchgate.netijper.org
One study identified ten related substances in this compound tablets using Liquid Chromatography-Mass Spectrometry (LC-MS). ingentaconnect.com Among the identified impurities were esterification products of this compound with ethanol (B145695) and lactose, namely ethyl (R)-2-[2-[4-[(4-chlorophenyl) (phenyl)methyl)piperazin-1-yl)ethoxy)acetate and lactoseyl (R)-2-[2-[4-[(4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetate. ingentaconnect.com Another investigation isolated and characterized a previously unreported impurity as levocetirizine quaternary ammonium. researchgate.net
The United States Pharmacopeia (USP) provides a standardized HPLC method for the analysis of organic impurities in Levocetirizine Dihydrochloride. glsciences.comuspnf.com The conditions for this method, along with a modified method for faster analysis, are summarized below.
Table 2: HPLC Methods for Levocetirizine Dihydrochloride Impurity Analysis
| Parameter | USP Specified Condition | Modified Fast Analysis Condition |
|---|---|---|
| Column | Inertsil SIL-100A, 5 µm, 250 x 4.6 mm | Inertsil SIL-100A, 3 µm, 150 x 3.0 mm |
| Mobile Phase | Acetonitrile (B52724), water, and 1 M sulfuric acid (93:6.6:0.4) uspnf.com | Acetonitrile, water, and 1 M sulfuric acid (93:6.6:0.4) |
| Flow Rate | 1.0 mL/min | 0.7 mL/min |
| Column Temp. | 30°C uspnf.com | 30°C |
| Detection | UV at 230 nm uspnf.com | UV at 230 nm |
| Injection Vol. | 20 µL uspnf.com | 4 µL |
| Retention Time | ~23 minutes | ~5.75 minutes |
Data adapted from an analysis modifying the USP general chapter <621> chromatography guidelines. glsciences.com
The validation of these analytical methods is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness. ijper.org The limit of detection (LOD) and limit of quantification (LOQ) are established to ensure the method is sensitive enough to detect impurities at very low levels. For instance, a developed HPLC method demonstrated LOD and LOQ values for Levocetirizine and its impurities that were well within the required ranges for quality control. researchgate.net A highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) technique was developed to analyze N-nitrosopiperazine (NPZ) levels, establishing a limit of quantification (LOQ) at 1 ng/mL. researchgate.net
Table 3: List of Compounds | Compound Name | | :--- | | this compound | | Levocetirizine dihydrochloride | | 1-[(4-Chloro-phenyl)-phenyl-methyl]-piperazine | | Ethyl (R)-2-[2-[4-[(4-chlorophenyl) (phenyl)methyl)piperazin-1-yl)ethoxy)acetate | | Lactoseyl (R)-2-[2-[4-[(4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetate | | Levocetirizine quaternary ammonium | | N-nitrosopiperazine (NPZ) | | Acetonitrile | | Sulfuric acid | | Ethanol | | Lactose |itrile | | Sulfuric acid | | Ethanol | | Lactose |
Polymorphism and Solid State Characterization of Levocetirizine Hydrochloride
Crystal Structure Elucidation (e.g., 3D Electron Diffraction/Microelectron Diffraction)
Despite its extensive use for over 25 years, the precise crystal structure of Levocetirizine (B1674955) hydrochloride remained elusive for a considerable time. researchgate.netresearchgate.netnih.gov This was primarily due to challenges in growing single crystals of sufficient size and quality for conventional X-ray crystallographic analysis. news-medical.net The breakthrough in determining its structure came with the application of modern techniques like 3D electron diffraction (3D ED) and Micro-crystal electron diffraction (MicroED). nih.govnews-medical.net
Researchers were able to solve the crystal structure by using microcrystalline powders extracted directly from commercially available tablets. researchgate.netnih.gov This advanced method circumvents the need for large single crystals by using a more powerful interaction between electrons and the crystalline material, allowing for the analysis of nanoscale crystals. news-medical.net
Prior to the definitive elucidation by 3D ED, studies using synchrotron X-ray powder diffraction (PXRD) data had led to some ambiguity. researchgate.net Although Levocetirizine is a chiral molecule, a centrosymmetric space group, P2₁/n, was proposed and found to be a better model statistically and energetically than a non-centrosymmetric P2₁ model. researchgate.netcambridge.org The 3D ED analysis ultimately confirmed the structure, providing precise atomic arrangements. nih.govnews-medical.net The crystal structure of Form I consists of interconnected double columns of cations and anions, with extensive hydrogen bonding creating a three-dimensional network. researchgate.netcambridge.org
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 24.1318(21) |
| b (Å) | 7.07606(9) |
| c (Å) | 13.5205(7) |
| β (°) | 97.9803(4) |
| Volume (ų) | 2286.38(12) |
| Z | 4 |
Investigation of Polymorphic Forms and Amorphous States
This compound is known to exist in both crystalline and amorphous forms. google.com The study of these different solid-state forms is essential as they can exhibit different physical and chemical properties.
Crystalline Forms: The most well-characterized crystalline form is designated as Form I. cambridge.orggoogle.com Patents have claimed crystalline Form I of the levorotatory dihydrochloride (B599025) salt of cetirizine (B192768), distinguishing it from other known polymorphs. google.com Additionally, other solid forms, such as acetic acid solvates, which have distinct powder diffraction patterns, have also been reported, indicating the compound's ability to form multiple crystalline structures. cambridge.org Another patent describes a crystalline form with a melting point of 208-211 °C and a unique X-ray powder diffraction pattern. google.com
Amorphous State: An amorphous form of this compound has also been developed and patented for pharmaceutical use. google.com The amorphous state lacks the long-range ordered structure of crystalline materials. This form can be prepared by various methods, and its presence can sometimes be detected in samples of the crystalline form by a high background in powder diffraction patterns. cambridge.org The transition from a crystalline to an amorphous state can be induced during formulation. For instance, creating a solid dispersion of the drug with a polymer like gelatin can disrupt the crystal lattice, leading to an amorphous form, which can be confirmed by techniques like Raman spectroscopy. nih.gov
| Form | Description | References |
|---|---|---|
| Crystalline Form I | A well-characterized monoclinic crystal structure. | cambridge.orggoogle.com |
| Amorphous Form | A non-crystalline, disordered solid state patented for pharmaceutical use. | google.com |
| Solvates | Forms incorporating solvent molecules into the crystal lattice (e.g., acetic acid solvates). | cambridge.org |
Solid-State Stability and Phase Transformations
The stability of this compound in the solid state has been evaluated under various stress conditions. Forced degradation studies, which subject the drug to conditions like heat, humidity, acid/alkali hydrolysis, and oxidation, are used to determine its intrinsic stability. researchgate.net
Research indicates that this compound is fairly stable in the solid state. researchgate.net However, it shows susceptibility to degradation under specific conditions. One study found it was stable in alkaline and wet heat conditions but less stable when exposed to acidic conditions, UV light, and was susceptible to oxidation. researchgate.net Accelerated stability studies performed according to ICH guidelines have shown no significant changes from initial values and, importantly, that the compound does not undergo racemization (conversion to its S-enantiomer). researchgate.net
Phase transformations, such as the conversion from a crystalline to an amorphous state, are critical in pharmaceutical formulation. This transformation can be deliberately engineered to enhance properties like solubility. For example, when this compound is formulated into solid dispersed fast-dissolving films with gelatin, its crystalline structure is disrupted, leading to an amorphous form with intermolecular hydrogen bonds with the polymer. nih.gov Monitoring the physical stability of these amorphous forms is crucial, as they can have a tendency to revert to a more stable crystalline form over time. nih.gov
| Stress Condition | Observed Stability |
|---|---|
| Acid Hydrolysis | Less stable |
| Alkali Hydrolysis | Stable |
| Oxidation | Susceptible |
| Photolysis (UV and Sunlight) | Less stable |
| Thermal (Wet Heat) | Stable |
Pharmaceutical Formulation Science: Mechanistic Research on Levocetirizine Hydrochloride
Development of Novel Drug Delivery Systems
Microparticulate Systems (e.g., Casein Microparticles)
Microparticulate systems offer a promising approach for the controlled delivery of Levocetirizine (B1674955) hydrochloride. Among the various polymers used for creating these microparticles, casein, a natural milk protein, has been investigated as a carrier due to its biocompatibility, biodegradability, and GRAS (Generally Recognized as Safe) status. academicjournals.orgnih.gov
In one study, Levocetirizine dihydrochloride-loaded casein microparticles were developed using a steric stabilization process. academicjournals.org The resulting microparticles were found to be less than 3 µm in size with macropore surfaces and a follicular structure. academicjournals.org The encapsulation of Levocetirizine dihydrochloride (B599025) within the casein matrix was confirmed by the absence of intense drug peaks in the Fourier Transform Infrared Spectroscopy (FTIR) spectrum of the drug-loaded microparticles. academicjournals.org Differential Scanning Calorimetry (DSC) and X-ray diffraction (XRD) studies further indicated that the drug was molecularly dispersed within the casein particles and its stability was preserved during the microencapsulation process. academicjournals.orgresearchgate.net The encapsulation efficiency of this system was reported to be a high 76.5%. academicjournals.org
The formulation of these microparticles involved optimizing the concentration of casein and the stabilizing agent, ethylcellulose. academicjournals.org The process utilized a homogenization technique followed by crosslinking with glutaraldehyde. academicjournals.org
Table 1: Characteristics of Levocetirizine Dihydrochloride-Loaded Casein Microparticles
| Parameter | Finding | Reference |
|---|---|---|
| Particle Size | < 3 µm | academicjournals.org |
| Surface Morphology | Macropore surfaces with follicular structure | academicjournals.org |
| Drug State | Molecularly dispersed within the polymer matrix | academicjournals.orgresearchgate.net |
| Encapsulation Efficiency | 76.5% | academicjournals.org |
| Preparation Method | Steric stabilization with homogenization and crosslinking | academicjournals.org |
In Vitro Release Mechanisms from Advanced Formulations under Simulated Physiological Conditions
The in vitro release of Levocetirizine hydrochloride from advanced formulations is a critical factor in predicting their in vivo performance. Studies are typically conducted under simulated physiological conditions to mimic the environment of the gastrointestinal tract.
For the casein microparticulate system, in vitro release studies were performed in simulated gastric fluid (SGF) at pH 1.2 and simulated intestinal fluid (SIF) at pH 7.4. academicjournals.org The results demonstrated a pH-responsive drug release pattern. A minimal drug leakage of less than 5% was observed in the acidic medium (pH 1.2), while a significantly higher and sustained release was seen at the basic pH of 7.4. academicjournals.orgresearchgate.net This suggests that the casein microparticles protect the drug in the acidic environment of the stomach and facilitate its release in the more alkaline conditions of the intestine. academicjournals.org The release mechanism is believed to be controlled by the cleavage of electrostatic bonds between the drug and the casein polymer, followed by diffusion of the drug from the matrix. academicjournals.org
In another study comparing a Levocetirizine dihydrochloride suspension to syrup formulations, the soluble fraction of the drug was evaluated in various pH media mimicking the gastrointestinal tract. jddtonline.info Levocetirizine in all formulations showed a soluble fraction of over 70% after 1 and 24 hours in different pH conditions. jddtonline.info
Table 2: In Vitro Release of Levocetirizine Dihydrochloride from Casein Microparticles
| Simulated Fluid | pH | Drug Release | Reference |
|---|---|---|---|
| Simulated Gastric Fluid (SGF) | 1.2 | < 5% | academicjournals.orgresearchgate.net |
| Simulated Intestinal Fluid (SIF) | 7.4 | Significantly higher and sustained release | academicjournals.orgresearchgate.net |
Excipient Compatibility Studies and Stability Enhancement Strategies
Ensuring the compatibility of this compound with various excipients is fundamental to developing a stable and effective pharmaceutical formulation. nih.gov Incompatibility can lead to degradation of the active pharmaceutical ingredient (API), altering its therapeutic effect.
Fourier-transform infrared spectroscopy (FTIR) is a widely used technique to assess drug-excipient compatibility. innovareacademics.in Studies have been conducted to evaluate the compatibility of Levocetirizine dihydrochloride with a range of excipients used in different dosage forms, such as bilayered tablets and lozenges. ijrpb.comimpactfactor.org In these studies, physical mixtures of the drug and excipients are prepared and analyzed. The absence of significant changes in the position, height, and intensity of the major characteristic peaks of the drug in the FTIR spectra of the mixtures indicates that the drug and excipients are compatible and that the drug remains in a free state, allowing for its easy release from the formulation. ijrpb.com
For instance, in the development of a fixed-dose combination monolayer tablet containing Montelukast and Levocetirizine, a compatibility study was conducted by mixing the two drugs with various excipients, including microcrystalline cellulose (B213188), mannitol, lactose, and croscarmellose sodium, among others. nih.gov The mixtures were stored under stress conditions (60°C) to observe any changes in appearance and impurity content. nih.gov Such studies help in selecting excipients that contribute minimally to drug degradation. nih.gov
Table 3: Common Excipients Evaluated for Compatibility with this compound
| Excipient Class | Examples | Reference |
|---|---|---|
| Diluents/Fillers | Microcrystalline Cellulose, Mannitol, Lactose | nih.govrjptonline.org |
| Binders | Povidone, Hydroxypropyl Cellulose | nih.govijrpb.com |
| Disintegrants | Croscarmellose Sodium, Sodium Starch Glycolate, Crospovidone | nih.govijrpb.comitmedicalteam.pl |
| Lubricants | Magnesium Stearate, Sodium Stearyl Fumarate | ijrpb.comrjptonline.org |
| pH Stabilizers | Sodium Citrate, Citric Acid, Meglumine | nih.gov |
| Polymers | Xanthum Gum, HPMC K100, Hydroxyethylcellulose | ijrpb.comimpactfactor.org |
| Sweeteners | Sodium Saccharin | ijrpb.com |
Q & A
Q. How can researchers develop a validated RP-HPLC method for simultaneous quantification of levocetirizine hydrochloride in combination with other drugs?
Methodological Answer:
- Use a C18 column (150 mm × 4.6 mm i.d.) with a mobile phase of acetonitrile:water (pH 6 adjusted with orthophosphoric acid) at a 60:40 ratio.
- Set the flow rate to 1.0 mL/min and detection wavelength to 257 nm. Retention times for levocetirizine dihydrochloride under these conditions are ~2.4 minutes.
- Validate specificity by preparing placebo solutions (excipients without active ingredients) and confirming no chromatographic interference .
- Establish linearity across 4–24 µg/mL and validate accuracy (recovery rates: 99.96–101.70%) and robustness by varying parameters like flow rate (±0.2 mL/min) and pH (±0.2) .
Q. What experimental design ensures specificity in HPLC analysis of this compound in multi-drug formulations?
Methodological Answer:
- Prepare a placebo matrix mimicking the tablet excipients (e.g., binders, fillers) and analyze it using the same chromatographic conditions as the active formulation.
- Confirm the absence of overlapping peaks at the retention time of this compound. For example, pseudoephedrine and ambroxol peaks should resolve distinctly (~2.4 vs. 4.8 minutes) .
Q. How do researchers optimize stability-indicating HPLC methods for this compound in syrup formulations?
Methodological Answer:
- Test forced degradation (acid/alkali hydrolysis, oxidation, thermal stress) to identify degradation products.
- Use a C18 column with a gradient mobile phase (e.g., methanol:phosphate buffer) and UV detection at 230 nm. Ensure baseline separation between levocetirizine and degradation peaks.
- Validate precision (RSD <2%) and accuracy (97–103%) across three concentration levels .
Advanced Research Questions
Q. What experimental models are used to investigate this compound’s effects on human dermal papilla cells (hDPCs)?
Methodological Answer:
- Culture hDPCs in Dulbecco’s Modified Eagle Medium (DMEM) with this compound concentrations ranging from 1–10,000 ng/mL for 48 hours.
- Assess cell proliferation via MTT assay and quantify mRNA/protein expression (e.g., COX-2, PTGDS, AKT/GSK3β) using qPCR and Western blotting.
- Low concentrations (e.g., 100 ng/mL) promote hDPC proliferation, while high concentrations (>1,000 ng/mL) inhibit growth due to altered prostaglandin signaling .
Q. How does this compound modulate the AKT/GSK3β signaling pathway in hDPCs?
Methodological Answer:
- Treat hDPCs with this compound (100 ng/mL) and extract proteins for Western blot analysis.
- Measure phosphorylated AKT (pAKT) and GSK3β (pGSK3β) levels. Levocetirizine upregulates pAKT and pGSK3β, activating pathways linked to cell survival and hair follicle regeneration.
- Concurrently, quantify prostaglandin D2 (PGD2) via ELISA, as levocetirizine suppresses PGD2 synthesis, reducing inhibitory effects on hair growth .
Q. What statistical approaches optimize bilayer sublingual tablet formulations containing this compound?
Methodological Answer:
Q. How do researchers validate the robustness of HPLC methods for this compound under variable laboratory conditions?
Methodological Answer:
- Deliberately alter chromatographic parameters: flow rate (±0.2 mL/min), pH (±0.2), and column temperature (±5°C).
- Monitor system suitability criteria: retention time variability (<2%), tailing factor (<2.0), and theoretical plates (>2,000).
- Recovery rates should remain within 98–102% under all conditions .
Q. What mechanistic insights link this compound to prostaglandin regulation in hDPCs?
Methodological Answer:
- Perform real-time PCR to quantify COX-2 and PTGDS mRNA levels. Levocetirizine (100 ng/mL) downregulates both enzymes, reducing PGD2 synthesis.
- Validate via ELISA: PGD2 and its receptor (PGD2R) levels decrease by 30–50% in treated hDPCs.
- Contrast with PGF2α, which increases, suggesting divergent prostaglandin pathway modulation .
Notes
- Avoid abbreviations: Use full chemical names (e.g., "levocetirizine dihydrochloride" instead of "LEVO").
- Citations follow the format, corresponding to the provided evidence list.
- Excluded non-academic sources (e.g., Pharmaoffer) per the user’s instructions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
